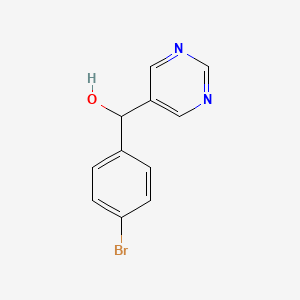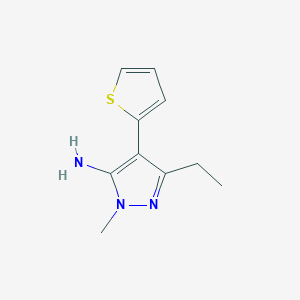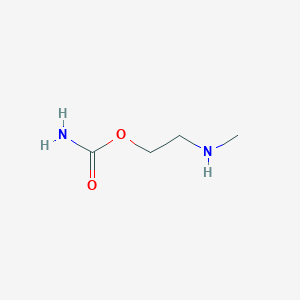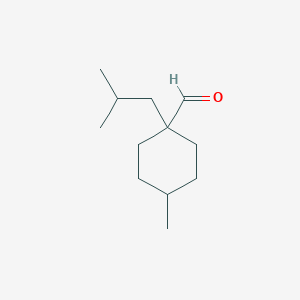
4-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. This compound is characterized by a cyclohexane ring substituted with a methyl group, an isobutyl group, and an aldehyde functional group. Its molecular formula is C12H22O, and it is known for its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane.
Substitution Reactions:
Introduction of the Aldehyde Group: The aldehyde functional group can be introduced through the oxidation of the corresponding alcohol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, where the cyclohexane ring is functionalized with the desired substituents using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and isobutyl groups can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, Lewis acids
Major Products Formed:
Oxidation: 4-Methyl-1-(2-methylpropyl)cyclohexane-1-carboxylic acid
Reduction: 4-Methyl-1-(2-methylpropyl)cyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives
科学的研究の応用
4-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 4-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, affecting membrane fluidity and permeability.
類似化合物との比較
Cyclohexane: A simple cycloalkane with no substituents.
4-Methylcyclohexanone: A cyclohexane ring with a methyl group and a ketone functional group.
1-Isobutyl-4-methylcyclohexane: A cyclohexane ring with an isobutyl and a methyl group.
特性
分子式 |
C12H22O |
|---|---|
分子量 |
182.30 g/mol |
IUPAC名 |
4-methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H22O/c1-10(2)8-12(9-13)6-4-11(3)5-7-12/h9-11H,4-8H2,1-3H3 |
InChIキー |
RTQGRUARGWKJSW-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)(CC(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13313888.png)


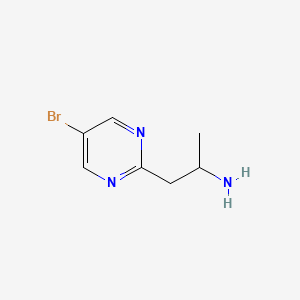
![5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid](/img/structure/B13313896.png)

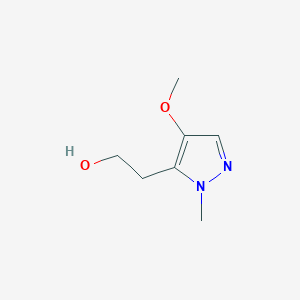
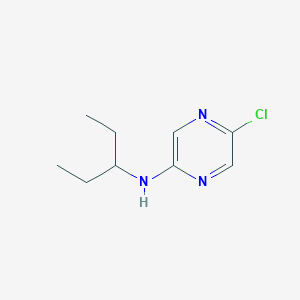
amine](/img/structure/B13313916.png)
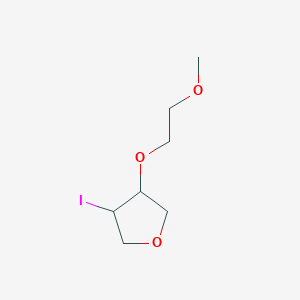
amine](/img/structure/B13313959.png)
